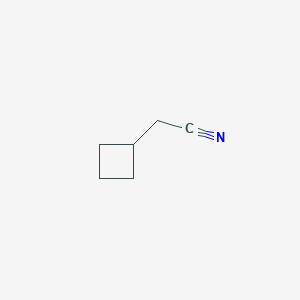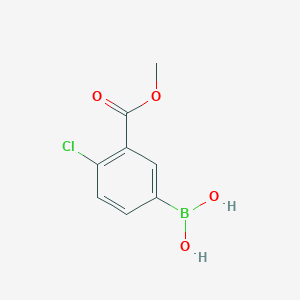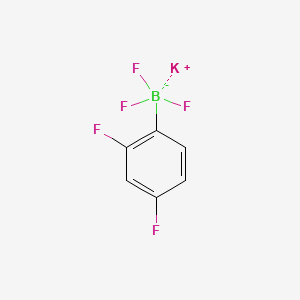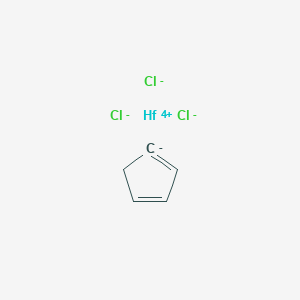
cyclopenta-1,3-diene;hafnium(4+);trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cyclopenta-1,3-diene;hafnium(4+);trichloride is a complex chemical compound with the molecular formula C5H5Cl3Hf. It is known for its unique properties and is used in various scientific research applications. The compound is characterized by the presence of hafnium, a transition metal, coordinated with cyclopenta-1,3-dien-1-ide and chloride ligands .
准备方法
Synthetic Routes and Reaction Conditions
cyclopenta-1,3-diene;hafnium(4+);trichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
化学反应分析
Types of Reactions
cyclopenta-1,3-diene;hafnium(4+);trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxide and other by-products.
Reduction: Reduction reactions can convert it into lower oxidation state hafnium compounds.
Substitution: The chloride ligands can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hafnium oxide, while substitution reactions can produce a variety of new hafnium coordination complexes .
科学研究应用
cyclopenta-1,3-diene;hafnium(4+);trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex organic molecules.
Material Science: The compound is employed in the development of innovative materials with unique properties.
Chemistry: It serves as a precursor for synthesizing other hafnium-containing compounds.
Biology and Medicine:
作用机制
The mechanism by which hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1) exerts its effects involves the coordination of hafnium with ligands, which influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
Zirconium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Similar in structure but contains zirconium instead of hafnium.
Titanium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Another similar compound with titanium as the central metal.
Uniqueness
cyclopenta-1,3-diene;hafnium(4+);trichloride is unique due to the specific properties imparted by hafnium, such as its higher density and different reactivity compared to zirconium and titanium analogs. These differences make it valuable for specific applications where these unique properties are advantageous .
属性
CAS 编号 |
61906-04-5 |
|---|---|
分子式 |
C5H5Cl3Hf |
分子量 |
349.9 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;hafnium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |
InChI 键 |
UCOMIWSJGCHOQK-UHFFFAOYSA-K |
SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4] |
规范 SMILES |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf+4] |
Pictograms |
Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


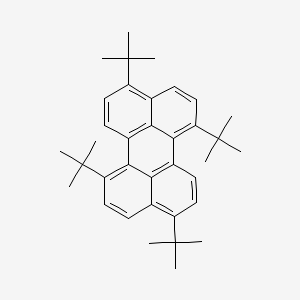
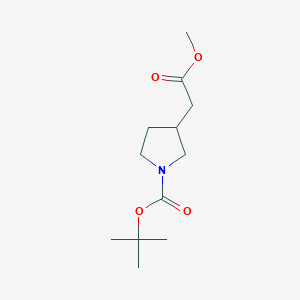


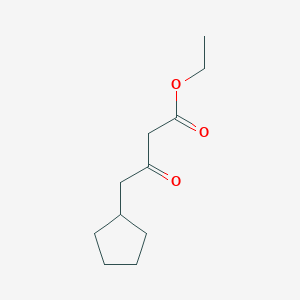
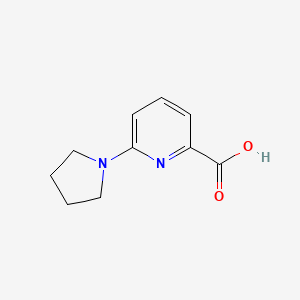

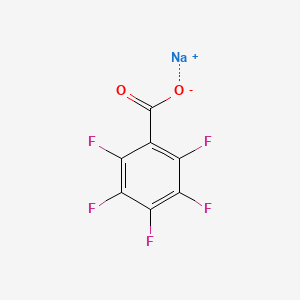
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
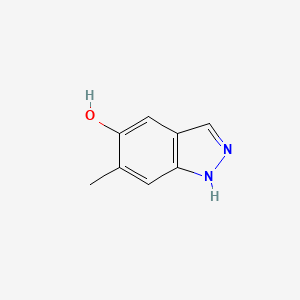
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
